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molecular formula C8H10NO3P B8674779 1-(Dimethyl-phosphinoyl)-4-nitro-benzene

1-(Dimethyl-phosphinoyl)-4-nitro-benzene

Cat. No. B8674779
M. Wt: 199.14 g/mol
InChI Key: HCYJNUYTQZMBCX-UHFFFAOYSA-N
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Patent
US06706699B2

Procedure details

A suspension of 1-(Dimethyl-phosphinoyl)-4-nitro-benzene (2.04 g, 10.2 mmol) and 10% palladium on carbon (0.411 g) in 103 mL of absolute EtOH containing 1.15 mL (11.4 mmol) of conc. HCl was flushed with H2 and stirred at ambient temperature (H2 balloon) for 2 h. The reaction mixture was filtered through Celite, the Celite washed with EtOH, and the combined filtrates concentrated to provide the crude product. Recrystallization from boiling iPrOH (10 mL) provided, after several crops, 1.17 g of an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 7.61 (dd, J-=11.1, 8.4 Hz, 2H), 7.04 (dd, J=8.4, 2.0 Hz, 2H), 1.64 (s, 3H), 1.60 (s, 3H). 31P NMR (121 MHz, DMSO-d6) δ 39.299.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
103 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.411 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][P:2]([CH3:13])([C:4]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][CH:5]=1)=[O:3].CCO.[ClH:17]>[Pd]>[ClH:17].[CH3:1][P:2]([CH3:13])([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3] |f:4.5|

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
CP(=O)(C1=CC=C(C=C1)[N+](=O)[O-])C
Name
Quantity
103 mL
Type
reactant
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0.411 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature (H2 balloon) for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was flushed with H2
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
WASH
Type
WASH
Details
the Celite washed with EtOH
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.CP(=O)(C1=CC=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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